

tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate
Cat. No.:	B152996

[Get Quote](#)

An In-depth Technical Guide to **tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate**

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of **tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate**, a bifunctional building block of increasing importance in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data recitation to explore the causality behind its synthetic utility, its specific applications, and the protocols necessary for its effective use.

Introduction: A Unique Molecular Scaffold

tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate (CAS No. 292606-35-0) is a diamine derivative strategically designed for controlled, multi-step organic synthesis. Its structure is distinguished by two key features: a primary amine that serves as a nucleophilic handle and a second amine protected by the acid-labile tert-butyloxycarbonyl (Boc) group. These functionalities are separated by a 2,2-dimethylpropyl (neopentyl) spacer.

The presence of the gem-dimethyl group on the carbon backbone is not a trivial feature; it imparts significant steric hindrance and conformational rigidity. This unique characteristic influences not only the reactivity of the adjacent primary amine but also the pharmacokinetic

properties of the final molecules it is incorporated into, making it a valuable tool for navigating complex structure-activity relationships (SAR) in drug discovery.

Core Compound Profile

The fundamental properties of this reagent are summarized below, providing the foundational data required for its use in a laboratory setting.

Property	Value	Source
CAS Number	292606-35-0	[1]
IUPAC Name	tert-butyl N-(3-amino-2,2-dimethylpropyl)carbamate	[1]
Molecular Formula	C ₁₀ H ₂₂ N ₂ O ₂	[1]
Molecular Weight	202.29 g/mol	[1]
SMILES	CC(C)(C)OC(=O)NCC(C)(C)CN	[1]
InChI Key	QLPCQDZWRXWROH-UHFFFAOYSA-N	[1]

Synthesis and Mechanistic Rationale

The most direct and common strategy for preparing **tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate** is the selective mono-protection of 2,2-dimethyl-1,3-propanediamine. The core challenge in this synthesis is preventing the formation of the di-protected byproduct.

Causality of Selectivity: The key to favoring mono-Boc protection lies in manipulating the stoichiometry. By using a significant excess of the starting diamine relative to the protecting group reagent, di-tert-butyl dicarbonate (Boc₂O), the statistical probability of a second protection event on the same molecule is greatly reduced. Once one amine is protected, the Boc₂O is more likely to react with an unprotected diamine molecule, which is present in much higher concentration.

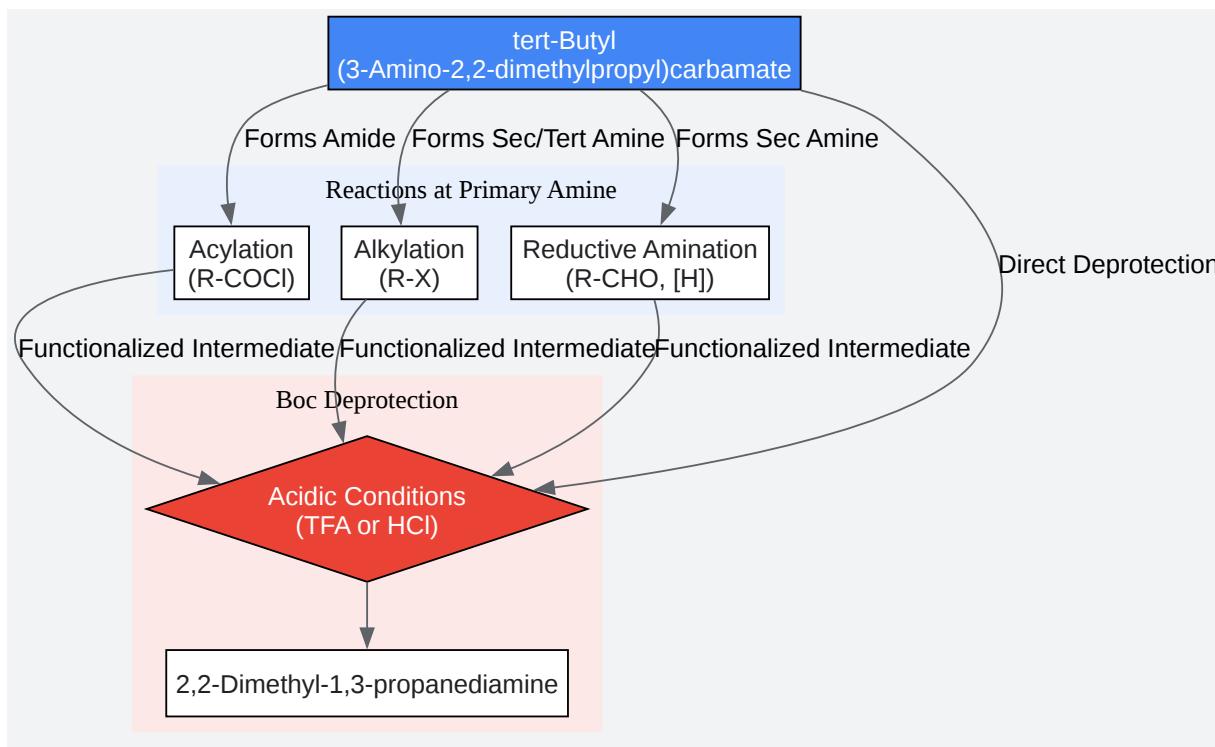
[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of the title compound.

Protocol 1: Synthesis via Mono-Boc Protection

This protocol is a self-validating system based on established methods for selective amine protection.[2]

- Reaction Setup: In a round-bottom flask, dissolve 2,2-dimethyl-1,3-propanediamine (5.0 equivalents) in dichloromethane (DCM). The large excess is critical for achieving mono-protection.
- Reagent Addition: Cool the solution to 0 °C in an ice bath. Prepare a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM and add it dropwise to the diamine solution over 1-2 hours with vigorous stirring. Maintaining a low temperature minimizes side reactions.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of Boc₂O and the appearance of the product spot.
- Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove the excess unreacted diamine and any salts.


- Purification: The crude product can be purified by column chromatography on silica gel to isolate the mono-protected product from any di-protected byproduct and other impurities.

Chemical Reactivity and Strategic Application

The utility of this molecule stems from the orthogonal nature of its two amine groups. The Boc-protected amine is stable to a wide range of reaction conditions (e.g., basic, reductive, and mild nucleophilic conditions), while the primary amine remains available for chemical modification.

- Primary Amine Reactions: The terminal $-\text{NH}_2$ group can undergo a variety of transformations, including:
 - Acylation: Reaction with acyl chlorides or activated esters to form amides.
 - Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
 - Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.
- Boc Group Deprotection: The Boc group is reliably and cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol. This regenerates the primary amine, allowing for subsequent synthetic steps at that position.

This differential reactivity allows for a sequential and controlled approach to building complex molecules. One can first elaborate the structure at the free primary amine, and then, in a later step, deprotect the Boc-amine to perform chemistry at the other end of the molecule.

[Click to download full resolution via product page](#)

Differential reactivity of the amine functionalities.

Applications in Drug Discovery and Development

While specific examples for this exact molecule are proprietary or nascent, its structural class is integral to modern medicinal chemistry. Analogous Boc-protected diamines serve as linkers and scaffolds in a variety of therapeutic modalities.^[2]

- Linker in Complex Molecules: The compound is an ideal linker for connecting two different pharmacophores. The 2,2-dimethylpropyl spacer provides a conformationally constrained, non-metabolizable linkage. This is particularly valuable in the design of PROTACs

(Proteolysis Targeting Chimeras), where precise spatial orientation between a target-binding moiety and an E3 ligase-binding moiety is critical for efficacy.

- **Synthesis of Kinase Inhibitors:** Many kinase inhibitors feature diamine substructures to form key hydrogen bonds within the ATP-binding pocket of the target enzyme.[2] This building block allows for the introduction of a substituted amine while protecting the other terminus for later-stage coupling reactions.
- **Building Block for Polyamines:** Polyamines are crucial for cell growth, and their analogues are investigated as potential therapeutics, especially in oncology.[2] This reagent provides a structurally unique diamine core for the synthesis of novel polyamine derivatives.

Safety and Handling

As with any chemical reagent, proper handling is paramount. While a specific, comprehensive toxicological profile for this compound is not widely published, data from structurally related carbamates and amines provide a basis for safe laboratory practice.

- **General Hazards:** Carbamate derivatives may cause skin, eye, and respiratory irritation.[3][4] It is advisable to handle the compound as potentially harmful if swallowed.[4]
- **Personal Protective Equipment (PPE):** Always wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[3][5]
- **Storage:** Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere is recommended.[3]
- **Incompatibilities:** Avoid contact with strong oxidizing agents and strong acids, which could lead to vigorous reactions or premature deprotection of the Boc group.[3][5]

Conclusion

tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate is more than a simple diamine; it is a sophisticated synthetic tool. The combination of a reactive primary amine, a stable yet easily removable Boc protecting group, and a conformationally rigid gem-dimethyl spacer makes it a highly valuable building block. Its logical design enables controlled, sequential synthesis of

complex molecular architectures, empowering researchers in the fields of medicinal chemistry and drug development to build novel therapeutics with precision.

References

- PubChem. tert-butyl N-(3-aminopropyl)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate | 292606-35-0 [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. aaronchem.com [aaronchem.com]
- 5. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [tert-Butyl (3-Amino-2,2-dimethylpropyl)carbamate CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152996#tert-butyl-3-amino-2-2-dimethylpropyl-carbamate-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com